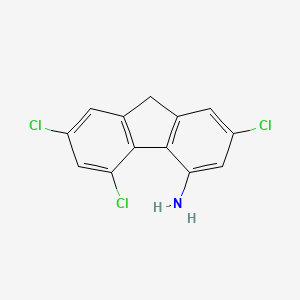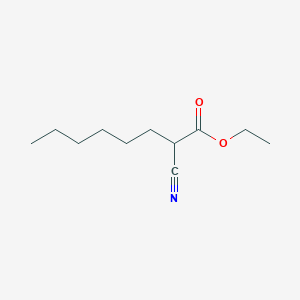
1,1-Dibenzyl-3-(3-nitrophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dibenzyl-3-(3-nitrophenyl)urea is an organic compound with the molecular formula C21H19N3O3 It is a derivative of urea, where the hydrogen atoms are replaced by benzyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dibenzyl-3-(3-nitrophenyl)urea can be synthesized through a multi-step process involving the reaction of benzylamine with 3-nitrobenzoyl chloride to form an intermediate, which is then treated with phosgene to yield the final product. The reaction conditions typically involve:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Catalyst: Triethylamine or pyridine
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Continuous flow reactors for better control of reaction conditions
Purification: Crystallization or chromatography to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
1,1-Dibenzyl-3-(3-nitrophenyl)urea undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The benzyl groups can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent, room temperature to 50°C.
Substitution: Alkyl halides or aryl halides, sodium hydride or potassium carbonate as base, dimethylformamide as solvent, 60°C to 100°C.
Major Products
Reduction: 1,1-Dibenzyl-3-(3-aminophenyl)urea
Substitution: Various substituted ureas depending on the substituent used
Scientific Research Applications
1,1-Dibenzyl-3-(3-nitrophenyl)urea has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical compounds, including anticancer and antibacterial agents.
Material Science: Utilized in the development of novel polymers and materials with specific properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1,1-Dibenzyl-3-(3-nitrophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the benzyl groups provide hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dibenzyl-3-(4-methyl-2-nitrophenyl)urea
- 1,1-Dibenzyl-3-(4-methyl-3-nitrophenyl)urea
Uniqueness
1,1-Dibenzyl-3-(3-nitrophenyl)urea is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with biological targets. The 3-nitrophenyl group provides distinct electronic and steric properties compared to other positional isomers, making it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
CAS No. |
86764-64-9 |
|---|---|
Molecular Formula |
C21H19N3O3 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
1,1-dibenzyl-3-(3-nitrophenyl)urea |
InChI |
InChI=1S/C21H19N3O3/c25-21(22-19-12-7-13-20(14-19)24(26)27)23(15-17-8-3-1-4-9-17)16-18-10-5-2-6-11-18/h1-14H,15-16H2,(H,22,25) |
InChI Key |
TTXHUJLSUGTFBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamic acid, [2,6-bis(1-methylethyl)phenyl]-, methyl ester](/img/structure/B11949498.png)



![2-nitro-N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11949529.png)





![(3S)-3-{[Tri(propan-2-yl)silyl]oxy}-1-oxaspiro[5.5]undec-4-en-7-one](/img/structure/B11949565.png)



